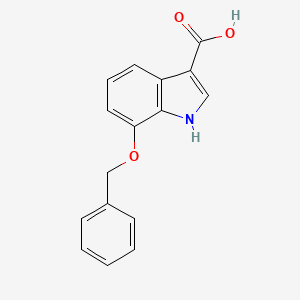

7-Benzyloxy-1H-indole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-phenylmethoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)13-9-17-15-12(13)7-4-8-14(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKFPHSPQYCKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649670 | |

| Record name | 7-(Benzyloxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-75-0 | |

| Record name | 7-(Benzyloxy)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 7-Benzyloxy-1H-indole-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 7-Benzyloxy-1H-indole-3-carboxylic acid. Designed for the laboratory professional, this document moves beyond a simple data sheet to offer insights into the practical determination of these properties, ensuring scientific integrity and reproducibility in research and development settings.

Molecular Identity and Structural Framework

This compound is a derivative of indole, a ubiquitous scaffold in medicinal chemistry. The presence of the benzyloxy group at the 7-position and the carboxylic acid at the 3-position imparts specific physicochemical characteristics crucial for its application as a synthetic intermediate and potential biological activity.

-

Chemical Structure: The molecule consists of a bicyclic indole core, with a phenylmethoxy (benzyloxy) substituent on the benzene ring portion and a carboxylic acid group on the pyrrole ring.

Caption: Molecular Structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physical properties of this compound. It is critical to distinguish between experimentally verified and computationally predicted values in a research context.

| Property | Value | Source & Type |

| CAS Number | 24370-75-0 | [1] Experimental |

| Molecular Formula | C₁₆H₁₃NO₃ | [1] Experimental |

| Molecular Weight | 267.28 g/mol | [1] Calculated |

| Physical Form | Solid | Experimental |

| Melting Point | Data not available | N/A |

| Boiling Point | 531.1 ± 35.0 °C at 760 mmHg | [2][3] Predicted |

| Density | 1.342 ± 0.06 g/cm³ | [3] Predicted |

| pKa | 3.92 ± 0.10 | [3] Predicted |

| logP (XlogP) | 3.0 | [4] Predicted |

Detailed Physicochemical Analysis & Experimental Protocols

A precise understanding of properties such as melting point, solubility, and acidity is fundamental for applications ranging from reaction chemistry to formulation development. As experimental data for this specific molecule is not widely published, this section provides robust, standard-operating protocols for their determination.

Melting Point & Thermal Behavior

The melting point is a primary indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, while impurities tend to depress and broaden this range.[5]

This method is a standard, reliable technique for determining the melting point range of a solid organic compound.[6][7]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle if necessary.

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 1-2 mm.[7]

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Insert the capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurement.

-

Accurate Determination: Using a fresh sample, heat the apparatus to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[5]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T₁ – T₂.

-

-

Trustworthiness: The causality for a slow heating rate is to allow the heat to transfer uniformly from the heating block to the sample and the thermometer. Rapid heating can cause the thermometer reading to lag behind the true temperature of the sample, leading to erroneously high and broad melting ranges.[5]

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in vitro assay design. The large, relatively nonpolar benzyloxy and indole groups suggest poor aqueous solubility, while the carboxylic acid group provides a handle for salt formation to potentially increase it. Solubility in organic solvents like DMSO and DMF is expected to be significantly higher.

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, representing the true saturation point of a compound in a solvent.[8][9]

Caption: Workflow for the Shake-Flask Solubility Assay.

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure that a saturated solution is achieved.[10]

-

Equilibration: Add a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). Seal the vial and place it in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 18-24 hours) to reach equilibrium.[10][11]

-

Phase Separation: After equilibration, allow the vial to stand to let undissolved solids settle. To ensure complete removal of solid particles, which would falsely elevate the measured concentration, the supernatant must be clarified by centrifugation or filtration through a low-binding 0.22 µm filter.[8]

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration using a validated and calibrated method, such as HPLC-UV, against a standard curve of the compound.

-

Self-Validation: The protocol is self-validating by ensuring that an excess of undissolved solid remains at the end of the experiment. This visually confirms that the solution has reached its saturation point.

Acidity (pKa)

The predicted pKa of ~3.9 suggests that the carboxylic acid is moderately acidic, similar to benzoic acid.[3] This means that at physiological pH (~7.4), the compound will exist almost entirely in its deprotonated, carboxylate form. This ionization state drastically increases polarity and influences properties like solubility, membrane permeability, and receptor binding.

Potentiometric titration is a highly precise method for measuring pKa by monitoring pH changes as a titrant is added.[12][13]

-

System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[12]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol or DMSO may be required, though results must then be extrapolated back to a fully aqueous environment.[13][14] Ensure the solution is at a known concentration (e.g., 1 mM).[15]

-

Titration:

-

Place the solution in a jacketed vessel at a constant temperature.

-

Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the flattest region of the buffer zone on the curve or the inflection point on a derivative plot.[12][16]

-

Spectroscopic Profile

Spectroscopic data provides confirmation of the chemical structure. While experimental spectra are not available here, the expected features can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the indole and benzyl rings (typically 6.8-8.0 ppm). A singlet for the CH₂ benzylic protons would appear around 5.0-5.5 ppm. The indole N-H proton would likely be a broad singlet at high chemical shift (>10 ppm), and the C2-H proton on the indole ring would also be a distinct singlet, often around 7.5-8.0 ppm. The carboxylic acid proton (-COOH) is a very broad singlet at a high chemical shift (>11 ppm), which is exchangeable with D₂O.[17]

-

¹³C NMR: The spectrum would show a signal for the carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons would appear in the 100-140 ppm range, and the benzylic CH₂ carbon would be seen around 65-75 ppm.[17]

Infrared (IR) Spectroscopy

The IR spectrum is highly characteristic for a carboxylic acid due to hydrogen bonding.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1710 - 1680 (strong) | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O | 1320 - 1210 | Stretching |

The broadness of the O-H stretch is a hallmark feature, caused by strong intermolecular hydrogen bonding which forms dimers in the solid state. The C=O stretch is also very strong and intense.

Stability and Storage

Based on its structure and vendor recommendations, this compound should be handled with standard laboratory precautions.

-

Storage: Store at ambient temperature in a well-sealed container, protected from light and moisture.

-

Stability: The indole ring can be susceptible to oxidation over time, especially if exposed to air and light. The benzyloxy group is generally stable but can be cleaved under specific catalytic hydrogenation conditions.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

- Avdagić, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 6(2), 85-100.

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Al-Zaytoonah University of Jordan. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C16H13NO3). Retrieved from [Link]

-

PubChem. (n.d.). 7-(benzyloxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]

-

Chemsrc. (n.d.). 7-(Benzyloxy)-1H-indole-3-carbaldehyde. Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Acros Pharmatech. (n.d.). 7-(Benzyloxy)-1H-indole-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. 7-(Benzyloxy)-1H-indole-3-carboxylic acid [acrospharma.co.kr]

- 4. PubChemLite - this compound (C16H13NO3) [pubchemlite.lcsb.uni.lu]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. byjus.com [byjus.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

An In-Depth Technical Guide to 7-Benzyloxy-1H-indole-3-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, from neurotransmitters to potent therapeutic agents.[1] Within this vast chemical space, 7-Benzyloxy-1H-indole-3-carboxylic acid emerges as a significant building block, offering a versatile platform for the synthesis of complex molecular architectures. This guide, intended for the discerning researcher, provides a comprehensive overview of its chemical identity, a detailed exploration of its synthesis, a summary of its physicochemical properties, and a discussion of its current and potential applications in the scientific landscape. As a Senior Application Scientist, the following discourse is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

This compound is an indole derivative characterized by a benzyloxy group at the 7-position of the indole ring and a carboxylic acid moiety at the 3-position. This substitution pattern imparts specific chemical properties that are pivotal for its role as a synthetic intermediate.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24370-75-0 | [2] |

| Molecular Formula | C₁₆H₁₃NO₃ | [2] |

| Molecular Weight | 267.28 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically ≥98% | |

| InChI Key | UTKFPHSPQYCKBX-UHFFFAOYSA-N | |

| Predicted XlogP | 3.0 | [3] |

| Storage Temperature | Ambient |

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful selection of protecting groups and reaction conditions. A robust and logical synthetic route proceeds via the initial preparation of the key intermediate, 7-benzyloxyindole, followed by the introduction of the carboxylic acid functionality at the C3 position.

Caption: Proposed synthetic workflow for this compound.

Synthesis of the Precursor: 7-Benzyloxyindole

The synthesis of the 7-benzyloxyindole precursor is a critical initial phase. A highly effective method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent.[4]

Experimental Protocol: Synthesis of 7-Benzyloxyindole

-

Protection of 2-Nitrophenol:

-

To a solution of 2-nitrophenol in a suitable solvent such as acetone, add anhydrous potassium carbonate.

-

Add benzyl bromide dropwise to the stirred suspension.

-

Reflux the mixture under an inert atmosphere (e.g., nitrogen) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]

-

After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 1-(benzyloxy)-2-nitrobenzene by recrystallization or column chromatography.

-

-

Bartoli Indole Synthesis:

-

Dissolve the purified 1-(benzyloxy)-2-nitrobenzene in dry tetrahydrofuran (THF) and cool the solution to -40°C under an inert atmosphere.

-

Slowly add a solution of vinylmagnesium bromide in THF to the cooled solution.

-

Allow the reaction to stir at low temperature for approximately one hour before quenching with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude 7-benzyloxyindole by column chromatography on silica gel.[4]

-

Causality Behind Experimental Choices:

-

The benzhydryl protecting group has been shown to be effective for the 7-hydroxy function in similar syntheses; however, the benzyl group is also a common and robust choice for protecting phenols.[4]

-

The Bartoli indole synthesis is particularly advantageous for preparing 7-substituted indoles from the corresponding ortho-substituted nitroarenes, offering a direct and efficient route.[4]

Introduction of the Carboxylic Acid Moiety

With the 7-benzyloxyindole core in hand, the next strategic step is the introduction of the carboxylic acid group at the electron-rich C3 position. A reliable two-step sequence involves an initial formylation followed by oxidation.

Experimental Protocol: Synthesis of this compound

-

Vilsmeier-Haack Formylation:

-

Prepare the Vilsmeier reagent in situ by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF).

-

To this reagent, add a solution of 7-benzyloxyindole in DMF at 0°C.

-

Allow the reaction to warm to room temperature and stir for a few hours.[5]

-

Quench the reaction by carefully pouring it into a mixture of ice and aqueous sodium hydroxide.

-

The resulting precipitate of 7-benzyloxy-1H-indole-3-carbaldehyde is collected by filtration, washed with water, and dried.[5]

-

-

Oxidation to the Carboxylic Acid:

-

The crude 7-benzyloxy-1H-indole-3-carbaldehyde can often be used directly in the next step.

-

A variety of oxidizing agents can be employed for the conversion of the aldehyde to a carboxylic acid. A mild and effective method involves the use of sodium chlorite in the presence of a chlorine scavenger like 2-methyl-2-butene.

-

The reaction is typically carried out in a mixed solvent system such as tert-butanol and water.

-

Upon completion, the reaction is worked up by acidification to precipitate the carboxylic acid, which is then collected by filtration, washed, and dried.

-

Self-Validating System and Trustworthiness:

-

The Vilsmeier-Haack reaction is a well-established and high-yielding method for the formylation of electron-rich heterocycles like indoles.[5][6] The distinctive color changes during the reaction and the precipitation of the product upon quenching provide clear indicators of reaction progress and success.

-

The subsequent oxidation of the aldehyde to the carboxylic acid is a standard transformation in organic synthesis. The choice of mild oxidizing agents minimizes side reactions and ensures the integrity of the indole core and the benzyloxy protecting group.

Spectroscopic and Analytical Data

Table 2: Predicted and Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the indole and benzyl groups (approx. 6.5-8.0 ppm), a singlet for the C2-H of the indole (approx. 8.0-8.3 ppm), a singlet for the benzylic CH₂ (approx. 5.0-5.5 ppm), a broad singlet for the indole N-H (approx. 11.0-12.0 ppm), and a very broad singlet for the carboxylic acid O-H (variable, >12 ppm). |

| ¹³C NMR | Resonances for the aromatic carbons of the indole and benzyl rings, the C2 and C3 carbons of the indole, the benzylic CH₂ carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid (approx. 165-175 ppm). |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations.[7][8][9] |

| Mass Spectrometry (ESI-) | A prominent [M-H]⁻ ion at m/z 266.08.[3] Fragmentation may involve the loss of CO₂ from the carboxylate and cleavage of the benzyl group. |

Applications and Future Perspectives

Indole-3-carboxylic acid and its derivatives are a class of compounds with a broad spectrum of biological activities and applications. While specific studies on this compound are limited, its structural motifs suggest significant potential in several areas of research and development.

-

Medicinal Chemistry Scaffold: The presence of the carboxylic acid group provides a versatile handle for further chemical modifications, such as amidation or esterification, allowing for the generation of diverse libraries of compounds for biological screening.[10][11] The 7-benzyloxy group can be deprotected to reveal a 7-hydroxyindole, a common pharmacophore in various biologically active molecules.

-

Precursor for Complex Natural Products and Analogs: Many complex alkaloids and pharmaceuticals contain the indole nucleus. This compound can serve as a valuable starting material for the total synthesis of such molecules, where the substituents at the C3 and C7 positions are crucial for their biological activity.

-

Potential Biological Activities: The broader class of indole-3-carboxylic acid derivatives has been investigated for a range of therapeutic applications, including as antihypertensive agents, anticancer compounds, and anti-inflammatory drugs.[1] For instance, derivatives have shown potent antagonism of the angiotensin II receptor, a key target in the management of hypertension. While the specific activity of the title compound is not well-documented, its structure warrants investigation in these and other therapeutic areas.

Conclusion

This compound stands as a molecule of significant interest for synthetic and medicinal chemists. Its strategic synthesis, leveraging established and reliable organic reactions, provides access to a versatile building block. While detailed experimental characterization and biological evaluation of this specific compound are areas ripe for further exploration, its structural features firmly place it as a valuable tool for the discovery and development of novel chemical entities with potential therapeutic applications. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.

References

-

MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

- Dobson, D., Todd, A., & Gilmore, J. (1991). The Synthesis of 7-Alkoxyindoles.

-

PubChemLite. (n.d.). This compound (C16H13NO3). PubChem. [Link]

-

University of California, Los Angeles. (n.d.). IR: carboxylic acids. UCLA Chemistry. [Link]

-

Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction: Formylation of Indoles. Organic Syntheses. [Link]

- David, S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(8), 967-972.

- Chen, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 923-927.

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - this compound (C16H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. tandfonline.com [tandfonline.com]

- 5. TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent | TCI AMERICA [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. echemi.com [echemi.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

7-Benzyloxy-1H-indole-3-carboxylic acid CAS number 24370-75-0

An In-depth Technical Guide to 7-Benzyloxy-1H-indole-3-carboxylic acid (CAS: 24370-75-0)

This document provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this molecule's properties, synthesis, and utility.

Introduction: Strategic Importance in Synthesis

This compound (CAS No. 24370-75-0) is a versatile heterocyclic building block. Its structure is characterized by an indole core, a carboxylic acid at the pharmacologically significant 3-position, and a benzyl-protected hydroxyl group at the 7-position. The strategic placement of the benzyloxy group serves a critical purpose: it masks a reactive phenol, preventing unwanted side reactions during the functionalization of other parts of the indole scaffold, particularly at the C3 position and the indole nitrogen. This protecting group can be selectively removed under standard conditions, unmasking the 7-hydroxy functionality for subsequent elaboration. This makes the compound a valuable precursor for complex molecules, including potential therapeutics for autoimmune diseases and novel agrochemicals.[1][2]

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Key Properties

The fundamental physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 24370-75-0 | [3][4][5] |

| Molecular Formula | C₁₆H₁₃NO₃ | [3][4][5] |

| Molecular Weight | 267.28 g/mol | [4][5] |

| Appearance | Solid | [3][6] |

| Boiling Point | 531.1°C at 760 mmHg | [3] |

| SMILES | OC(=O)C1=CNC2=C1C=CC=C2OCC1=CC=CC=C1 | [3] |

| InChIKey | UTKFPHSPQYCKBX-UHFFFAOYSA-N | [4][6] |

| Storage | 2-8°C, dry, tightly sealed container | [3] |

Safety and Handling

This compound is classified as hazardous. Adherence to appropriate safety protocols is mandatory.

-

GHS Pictogram: GHS07 (Exclamation Mark)[6]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[7][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]

-

Handling: Avoid generating dust.[8] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][10] If skin irritation occurs, wash with plenty of soap and water and seek medical advice.[9] If inhaled, move the person to fresh air.

-

Synthesis and Purification Strategy

The synthesis of this compound is a multi-step process that hinges on the strategic protection of a hydroxyl group followed by the introduction of the carboxylic acid moiety.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the key functional groups. The carboxylic acid at C3 can be installed onto a pre-formed 7-benzyloxyindole intermediate. The benzyloxy group itself is installed via Williamson ether synthesis from the corresponding 7-hydroxyindole.

Caption: Retrosynthetic approach for the target molecule.

Experimental Protocol: Synthesis

The following protocol is a representative procedure adapted from established methods for the synthesis of related indole carboxylic acids.[11]

Step 1: O-Benzylation of 7-Hydroxyindole

-

Setup: To a stirred solution of 7-hydroxyindole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. DMF is an excellent solvent for this Sₙ2 reaction.

-

-

Reaction: Add benzyl chloride or benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Heating: Heat the mixture to 60-70°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction to room temperature, pour it into ice-water, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 7-benzyloxy-1H-indole.

Step 2: Grignard Formation and Carboxylation

-

Grignard Reagent Preparation: In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Prepare a solution of the crude 7-benzyloxy-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium. If the reaction does not initiate, add a crystal of iodine or gently warm. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour to ensure complete formation of the indolylmagnesium reagent.

-

Causality: The indole N-H is acidic enough to react with a strong Grignard reagent like methylmagnesium bromide to form the indolylmagnesium bromide. This reagent is nucleophilic at the C3 position.

-

-

Carboxylation: Cool the Grignard solution to 0°C in an ice bath. Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours, or pour the solution over crushed dry ice.

-

Causality: The nucleophilic C3 of the indolylmagnesium reagent attacks the electrophilic carbon of CO₂, forming a carboxylate salt.

-

-

Workup and Acidification: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid (HCl).

-

Isolation: The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Purification Protocol

The crude product often requires purification to remove unreacted starting materials and side products.

-

Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. The goal is to choose a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

-

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly. Purity can be assessed by melting point determination and TLC.

Key Chemical Transformations

The utility of this molecule lies in its ability to undergo further transformations at its key functional groups.

Deprotection (Debenzylation)

The removal of the benzyl protecting group is a common and critical step to reveal the 7-hydroxyindole core. Catalytic hydrogenation is the most efficient method.

Caption: Workflow for catalytic hydrogenation (debenzylation).

Protocol: Catalytic Hydrogenation

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol, methanol, or THF.

-

Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% by weight).

-

Seal the reaction vessel and purge it with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon or perform the reaction in a Parr hydrogenation apparatus.

-

Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours.

-

Once the reaction is complete (as determined by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Causality: Pd/C is pyrophoric when dry and exposed to air; filtering through a wet Celite pad minimizes this risk.

-

-

Rinse the pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the deprotected product, 7-hydroxy-1H-indole-3-carboxylic acid.

Carboxylic Acid Derivatization: Amide Coupling

The carboxylic acid group is readily converted into amides, a common functional group in pharmaceuticals. This is typically achieved using a coupling agent to activate the carboxylic acid.

Protocol: EDC/HOBt Amide Coupling

-

Activation: Dissolve this compound (1.0 eq), an amine (R-NH₂, 1.1 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous solvent like DMF or dichloromethane (DCM).

-

Coupling: Cool the solution to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.

-

Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts cleanly with the amine.

-

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Dilute the reaction with an organic solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is essential. The following spectroscopic data are expected.

| Technique | Expected Observations |

| ¹H NMR | ~11-12 ppm: Broad singlet, 1H (Carboxylic acid, -COOH).~8.0-8.5 ppm: Broad singlet, 1H (Indole N-H).~7.2-7.8 ppm: Multiplets, 8H (Aromatic protons from indole and benzyl rings).~5.1-5.3 ppm: Singlet, 2H (Benzylic methylene, -O-CH₂-Ph). |

| ¹³C NMR | ~165-170 ppm: Carbonyl carbon (-COOH).~100-150 ppm: Multiple signals for aromatic and indole carbons.~70 ppm: Benzylic methylene carbon (-O-CH₂-Ph). |

| FT-IR (cm⁻¹) | 3300-3400: N-H stretch (indole).2500-3300: Broad O-H stretch (carboxylic acid).~1680: C=O stretch (carbonyl).3030, 1600, 1500: Aromatic C-H and C=C stretches. |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z = 266.08.[12] Common fragment would be the loss of the benzyl group (C₇H₇, 91 Da). |

Applications in Research and Development

The primary value of this compound is as a sophisticated intermediate.

-

Scaffold for Drug Discovery: The 7-hydroxyindole-3-carboxylic acid core, accessible from this compound, is a privileged scaffold. For instance, related (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been developed as potent S1P1 functional antagonists for treating autoimmune diseases like multiple sclerosis.[2] The 7-position substituent is critical for activity in these series.

-

Agrochemicals: Indole-3-carboxylic acid derivatives are widely studied as mimics of the phytohormone auxin.[13] This has led to the development of novel herbicides that selectively target certain plant species.[14] The ability to modify the 7-position allows for fine-tuning of properties like receptor binding and bioavailability.

-

Cancer Research: The parent compound, indole-3-carboxylic acid, has been shown to enhance the anti-cancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells.[15] This highlights the potential of the core structure in developing adjuvant therapies.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an ideal starting point for complex synthetic campaigns. The strategic placement of the benzyl protecting group allows for precise chemical manipulations, unlocking access to a wide array of novel molecules with significant potential in pharmacology and agricultural science. Proper handling and a thorough understanding of its chemistry are paramount for any researcher aiming to leverage its full potential.

References

-

AA Blocks. This compound. [Link]

-

Acmec Biochemical. 24370-75-0 [7-(Benzyloxy)-1H-indole-3-carboxylic acid]. [Link]

-

AFG Bioscience LLC. Safety Data Sheet. [Link]

-

Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. [Link]

-

PubChemLite. This compound (C16H13NO3). [Link]

-

Deadman, B. J., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2668-2677. [Link]

-

Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 951666. [Link]

-

Scott, J. S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(11), 1193-1197. [Link]

-

Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica, 81(1), 109-121. [Link]

Sources

- 1. CAS 24370-75-0: this compound [cymitquimica.com]

- 2. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aablocks.com [aablocks.com]

- 4. 24370-75-0[7-(Benzyloxy)-1H-indole-3-carboxylic acid]- Acmec Biochemical [acmec.com.cn]

- 5. 24370-75-0 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | 24370-75-0 [sigmaaldrich.com]

- 7. afgsci.com [afgsci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sci-hub.box [sci-hub.box]

- 12. PubChemLite - this compound (C16H13NO3) [pubchemlite.lcsb.uni.lu]

- 13. BJOC - A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic [beilstein-journals.org]

- 14. frontiersin.org [frontiersin.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 7-Benzyloxy-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

7-Benzyloxy-1H-indole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this target molecule. The synthesis is strategically designed in two key stages: the construction of the 7-benzyloxyindole core via the classic Fischer indole synthesis, followed by the regioselective introduction of a carboxylic acid moiety at the C-3 position using a Grignard carboxylation reaction. This document offers a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the final product.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic molecules with a wide spectrum of biological activities. Functionalization of the indole nucleus allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Specifically, 7-substituted indoles are of significant interest as they can lead to potent and selective therapeutic agents. The benzyloxy group at the 7-position serves as a versatile protecting group for the corresponding hydroxyindole, which is a common motif in biologically active molecules. The carboxylic acid functionality at the 3-position provides a convenient handle for further chemical modifications, such as amide bond formation, enabling the exploration of extensive chemical space in drug development programs. This guide presents a robust and reproducible method for the synthesis of this compound, a key intermediate for the synthesis of various therapeutic candidates, including those targeting angiotensin II receptors.[1]

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-step sequence, as illustrated below. The first step involves the synthesis of the key intermediate, 7-benzyloxyindole, using the well-established Fischer indole synthesis. This is followed by the introduction of the carboxylic acid group at the 3-position via a Grignard reaction with carbon dioxide.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-Benzyloxyindole (Intermediate)

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[2][3][4][5] In this synthesis, (2-(benzyloxy)phenyl)hydrazine is reacted with pyruvic acid to form the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the indole core.

Reaction Mechanism: Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions.[3][4] It begins with the formation of a phenylhydrazone from the arylhydrazine and the ketone or aldehyde. The hydrazone then tautomerizes to an enamine, which undergoes a[2][2]-sigmatropic rearrangement after protonation. The resulting di-imine intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.

Caption: Mechanistic pathway of the Fischer indole synthesis to form 7-benzyloxyindole.

Experimental Protocol: Synthesis of 7-Benzyloxyindole

Materials and Reagents:

| Reagent | Supplier | CAS Number |

| (2-(Benzyloxy)phenyl)hydrazine hydrochloride | Commercially Available | 34288-06-7 |

| Pyruvic acid | Sigma-Aldrich | 127-17-3 |

| Polyphosphoric acid (PPA) | Sigma-Aldrich | 8017-16-1 |

| Ethanol | Fisher Scientific | 64-17-5 |

| Diethyl ether | Fisher Scientific | 60-29-7 |

| Saturated sodium bicarbonate solution | Fisher Scientific | N/A |

| Anhydrous sodium sulfate | Fisher Scientific | 7757-82-6 |

| Celite | Fisher Scientific | 68855-54-9 |

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (2-(benzyloxy)phenyl)hydrazine hydrochloride in ethanol. Add an equimolar amount of pyruvic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

-

Indolization: Once the hydrazone formation is complete, remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone). Heat the mixture to 100-120 °C with stirring for 2-4 hours. The reaction mixture will darken.

-

Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound (Final Product)

The introduction of the carboxylic acid group at the C-3 position of the indole ring is achieved through a Grignard reaction.[6][7] The indole nitrogen is first deprotonated with a Grignard reagent, such as ethylmagnesium bromide, to form the indolyl Grignard reagent. This nucleophilic species then reacts with carbon dioxide (dry ice) to form a magnesium carboxylate salt, which upon acidic workup, yields the desired this compound.

Reaction Mechanism: Grignard Carboxylation

The mechanism involves the initial deprotonation of the indole N-H by the Grignard reagent to form the indolylmagnesium halide. This intermediate then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. The resulting carboxylate salt is then protonated in the final work-up step.

Sources

- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Fischer Indole Synthesis [organic-chemistry.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. sci-hub.box [sci-hub.box]

A-Technical Guide to the Fischer Indole Synthesis of 7-Benzyloxyindoles

For Researchers, Scientists, and Drug Development Professionals

The 7-benzyloxyindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its synthesis, therefore, is of paramount importance. The Fischer indole synthesis, a classic and versatile method discovered by Emil Fischer in 1883, remains a widely used and powerful tool for constructing the indole ring system.[2][3][4][5][6] This in-depth guide provides a comprehensive exploration of the Fischer indole synthesis as it applies to the preparation of 7-benzyloxyindoles, focusing on the underlying mechanistic principles, practical experimental protocols, and strategies to overcome common challenges.

The Core Reaction: Mechanistic Insights

The Fischer indole synthesis is fundamentally an acid-catalyzed intramolecular cyclization of an arylhydrazone.[2][3][4][5][6] The reaction proceeds through a series of well-defined steps, each critical for the successful formation of the indole ring.

The key mechanistic steps are:

-

Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine, in this case, (2-(benzyloxy)phenyl)hydrazine, with an aldehyde or ketone to form the corresponding arylhydrazone.[2][5][7] This is a reversible reaction and is typically driven to completion by removal of water.

-

Tautomerization to the Ene-hydrazine: The arylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.[3][6][7]

-

[8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the creation of the new carbon-carbon bond that will become part of the indole ring.[2][3][7][9][10]

-

Rearomatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.[2][10]

-

Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole ring.[2][3][4][7]

Visualizing the Mechanism

The following diagram illustrates the mechanistic pathway of the Fischer indole synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. testbook.com [testbook.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 7-Benzyloxy-1H-indole-3-carboxylic acid

Introduction

7-Benzyloxy-1H-indole-3-carboxylic acid is a key heterocyclic compound, often utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents and biologically active molecules. Its structure combines a protected hydroxyl group on the indole ring with a carboxylic acid function, making it a valuable building block. Accurate and unambiguous structural confirmation is paramount before its use in multi-step syntheses, where impurities or isomeric misassignments can lead to significant downstream failures.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying chemical principles that give rise to the observed spectral features. This document is designed for researchers, chemists, and drug development professionals who require a robust framework for verifying the identity, purity, and structure of this important synthetic intermediate.

Molecular Structure and Spectroscopic Implications

The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound (C₁₆H₁₃NO₃, Molar Mass: 267.28 g/mol ) that will govern its spectral output are:

-

The Indole Core: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. This system includes an acidic N-H proton.

-

The Carboxylic Acid Group (-COOH) at C3: This introduces a highly deshielded, exchangeable acidic proton (OH) and a characteristic carbonyl (C=O) carbon.

-

The Benzyloxy Group (-OCH₂Ph) at C7: This group consists of an ether linkage, a benzylic methylene bridge (-CH₂-), and a monosubstituted phenyl ring.

These distinct functionalities will give rise to a unique and predictable set of signals in each spectroscopic technique.

Below is the molecular structure with a numbering scheme used for the assignment of NMR signals.

Caption: Numbering scheme for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural proof.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The proton NMR spectrum is anticipated to show distinct signals for the indole ring, the benzyloxy group, and the carboxylic acid. The causality for the predicted chemical shifts stems from the electronic environment of each proton; electronegative atoms (O, N) and aromatic rings create deshielding effects, shifting signals downfield.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification & Key Insights |

| -COOH | 12.0 - 12.5 | Singlet (broad) | 1H | The carboxylic acid proton is highly deshielded due to the adjacent electronegative oxygen atoms and hydrogen bonding. Its signal is often broad and readily exchanges with D₂O.[1] |

| N1-H | 11.5 - 12.0 | Singlet (broad) | 1H | The indole N-H proton is also significantly deshielded and participates in hydrogen bonding. Its chemical shift is solvent-dependent. |

| H2 | ~8.1 | Singlet (or Dublet) | 1H | This proton is adjacent to the electron-withdrawing carboxylic acid and the ring nitrogen, causing a strong downfield shift. May show a small coupling to N1-H. Based on indole-3-carboxylic acid data.[2] |

| Phenyl (H10-H14) | 7.30 - 7.55 | Multiplet | 5H | Protons of the monosubstituted benzyl ring. The ortho-protons (H10, H14) are typically the most downfield. |

| H4 | ~7.8 | Doublet | 1H | This proton is deshielded by the fused aromatic system. It is coupled to H5, resulting in a doublet. |

| H5, H6 | 6.9 - 7.2 | Multiplet | 2H | These protons on the benzenoid part of the indole ring are in a typical aromatic region and will show coupling to each other and adjacent protons. |

| -OCH₂- (H8) | ~5.2 | Singlet | 2H | The benzylic protons are adjacent to an electronegative oxygen and an aromatic ring, placing them in this characteristic downfield region. The signal is a singlet as there are no adjacent protons. |

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. The presence of the carbonyl carbon and carbons attached to heteroatoms are particularly diagnostic.

| Carbon Assignment | Predicted δ (ppm) | Justification & Key Insights |

| -COOH (C15) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. Its exact position is influenced by conjugation and hydrogen bonding.[1] |

| C7 | ~145 | This carbon is attached to the electronegative ether oxygen, causing a significant downfield shift. |

| C9 (ipso-C of Benzyl) | ~137 | The carbon of the benzyl ring attached to the CH₂ group. |

| C7a | ~135 | A quaternary carbon within the indole ring system, adjacent to the nitrogen. |

| C10-C14 (Phenyl) | 127 - 129 | Aromatic carbons of the benzyl group appear in the typical range. Multiple signals are expected. |

| C2 | ~125 | This carbon is adjacent to the nitrogen and is deshielded. |

| C3a | ~124 | Another quaternary carbon of the indole core. |

| C4, C5, C6 | 110 - 122 | Carbons of the benzenoid part of the indole ring. |

| C3 | ~108 | This carbon is attached to the carboxylic acid group. |

| -OCH₂- (C8) | ~70 | The benzylic carbon is shifted downfield by the attached oxygen atom. |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying key functional groups. The spectrum of this compound will be dominated by features from the -OH, -NH, C=O, and aromatic C-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Key Insights & Causality |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often obscures the C-H stretching region.[1][3][4] |

| ~3300 | N-H stretch (Indole) | Medium, Sharp | This peak will appear superimposed on the broad O-H stretch. Its relative sharpness helps distinguish it. |

| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Characteristic stretching vibrations for sp² hybridized C-H bonds on both the indole and benzyl rings. |

| ~1680 | C=O stretch (Carbonyl) | Strong, Sharp | The carbonyl stretch for a conjugated carboxylic acid. Hydrogen bonding shifts this to a lower frequency compared to a free carbonyl.[3] |

| 1600, 1450 | C=C stretch (Aromatic) | Medium | Skeletal vibrations of the aromatic rings. |

| ~1250 | C-O stretch (Ether & Acid) | Strong | A combination of C-O stretching from the benzyloxy ether and the carboxylic acid. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

| m/z Value | Proposed Ion | Interpretation & Fragmentation Pathway |

| 268.0968 | [M+H]⁺ | The protonated molecular ion. This is the base peak in positive-ion ESI, confirming the molecular weight. Predicted value from PubChem.[5] |

| 290.0787 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. Predicted value from PubChem.[5] |

| 266.0822 | [M-H]⁻ | The deprotonated molecular ion, which would be the base peak in negative-ion ESI. Predicted value from PubChem.[5] |

| 222 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da) via fragmentation is a common pathway. |

| 91 | [C₇H₇]⁺ | The tropylium ion, a very stable fragment characteristic of benzyl groups. This is a highly diagnostic peak. |

| 176 | [M-C₇H₇]⁺ | Loss of the benzyl group (91 Da) to leave the 7-hydroxy-1H-indole-3-carboxylic acid radical cation. This fragmentation is highly likely. |

Part 4: Experimental Protocols & Workflow

To ensure the generation of high-quality, reproducible data, standardized protocols must be followed.

Sample Preparation

-

Compound Integrity: Ensure the sample of this compound is a dry, homogenous solid.

-

NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable -OH and -NH protons.

-

IR (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

-

MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. Further dilute to the low µg/mL or ng/mL range for direct infusion or LC-MS analysis.

Recommended Instrumentation Parameters

-

NMR: A spectrometer with a field strength of at least 400 MHz is recommended for good signal dispersion. Standard pulse programs for ¹H, ¹³C, and correlation spectroscopy (e.g., COSY, HSQC) should be used.

-

IR: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. Data should be collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a self-validating workflow for structural confirmation.

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

The spectroscopic profile of this compound is rich with distinct and classifiable features. The combination of a broad O-H and sharp C=O stretch in the IR spectrum confirms the carboxylic acid. High-resolution mass spectrometry validates the molecular formula. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular structure, from the deshielded indole protons to the characteristic benzylic methylene signal. By cross-correlating the data from these orthogonal techniques as outlined in this guide, researchers can achieve unambiguous confirmation of the molecule's identity and purity, ensuring its suitability for subsequent applications in research and development.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. PubChemLite - this compound (C16H13NO3) [pubchemlite.lcsb.uni.lu]

7-Benzyloxy-1H-indole-3-carboxylic acid molecular weight

An In-depth Technical Guide to 7-Benzyloxy-1H-indole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key organic compound built upon the privileged indole scaffold. The indole ring system is a cornerstone in medicinal chemistry, famously present in the amino acid tryptophan, the neurotransmitter serotonin, and a multitude of natural products and synthetic drugs. The strategic placement of a benzyloxy group at the 7-position and a carboxylic acid at the 3-position makes this molecule a highly versatile synthetic intermediate. The benzyloxy group serves as a stable protecting group for the 7-hydroxyl functionality, which can be readily removed in later synthetic steps, while the carboxylic acid at the 3-position provides a reactive handle for a wide array of chemical transformations, including amide bond formation and other coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for professionals in drug discovery and chemical research.

Physicochemical and Structural Properties

The fundamental characteristics of a compound are critical for its application in research and development. All quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 267.28 g/mol | [1][2][3] |

| Molecular Formula | C₁₆H₁₃NO₃ | [1][2] |

| Monoisotopic Mass | 267.08954328 Da | [3][4] |

| CAS Number | 24370-75-0 | [1][2][5] |

| Physical Form | Solid | |

| Purity | Typically ≥97-98% | [2] |

| Predicted Boiling Point | 531.1°C at 760 mmHg | [5] |

| Predicted Density | 1.342 g/cm³ | [2] |

| Predicted pKa | 3.92 ± 0.10 | [2] |

| InChI Key | UTKFPHSPQYCKBX-UHFFFAOYSA-N | [2] |

Synthesis and Purification

The synthesis of this compound typically begins with the corresponding protected indole, 7-benzyloxyindole. The strategic introduction of the carboxylic acid group at the C3 position is a key transformation that leverages the inherent reactivity of the indole ring.

Synthetic Strategy: An Overview

A common and effective method involves the functionalization of 7-benzyloxyindole via its Grignard reagent, followed by carboxylation and subsequent workup. This approach is derived from established procedures for the synthesis of various hydroxyindole-3-carboxylic acids.[6] The benzyloxy group is chosen for its stability under the Grignard formation conditions and its susceptibility to cleavage via catalytic hydrogenation, providing a route to the corresponding 7-hydroxy derivative if desired.

Caption: General workflow for synthesizing the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol describes a representative synthesis adapted from methodologies for similar indole derivatives.[6]

Objective: To synthesize this compound from 7-benzyloxyindole.

Step 1: Formation of the Indole Grignard Reagent

-

To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add 7-benzyloxyindole (1 equivalent).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of ethylmagnesium bromide (1.1 equivalents) in THF dropwise. The causality here is that the organomagnesium reagent is a strong enough base to deprotonate the indole N-H, forming the indolylmagnesium bromide (Grignard reagent).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the reagent.

Step 2: Carboxylation

-

Cool the Grignard reagent solution back to 0°C.

-

Bubble dry carbon dioxide gas through the solution for 2-3 hours. Alternatively, the Grignard reagent can be added to a flask filled with crushed dry ice. The nucleophilic indole anion attacks the electrophilic carbon of CO₂, forming a carboxylate salt.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Workup and Isolation

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This protonates the carboxylate salt and neutralizes any excess Grignard reagent.

-

Acidify the aqueous layer to a pH of approximately 2-3 with 2 M hydrochloric acid. This ensures the carboxylic acid is fully protonated, rendering it less soluble in water and facilitating its precipitation or extraction.

-

The crude product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product remains in solution, extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 4: Purification

-

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

The principle of recrystallization relies on the differential solubility of the product and impurities in a solvent at different temperatures, yielding high-purity crystalline material.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound by measuring its mass-to-charge ratio (m/z).

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample directly into an ESI-TOF mass spectrometer.

-

Analysis (Positive Ion Mode): The protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected.

-

Analysis (Negative Ion Mode): The deprotonated molecule [M-H]⁻ is expected.

-

Causality: ESI is a soft ionization technique that keeps the molecule intact, allowing for the accurate determination of the parent ion's mass. High-resolution MS (like TOF) can confirm the elemental composition.

Expected m/z Values:

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₆H₁₄NO₃]⁺ | 268.0968 |

| [M+Na]⁺ | [C₁₆H₁₃NNaO₃]⁺ | 290.0788 |

| [M-H]⁻ | [C₁₆H₁₂NO₃]⁻ | 266.0823 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. While specific spectral data is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on the structure.

Caption: Key proton environments on the molecular structure.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Carboxylic Acid (COOH): A broad singlet, typically downfield (>12 ppm).

-

Indole N-H: A broad singlet, around 11-12 ppm.

-

Indole Ring Protons (H2, H4, H5, H6): Aromatic signals between 6.5-8.5 ppm. The H2 proton adjacent to the nitrogen will be a distinct singlet or doublet. H4, H5, and H6 will appear as coupled doublets or triplets.

-

Benzyl Protons (Ar-H): Multiple signals in the aromatic region, typically 7.2-7.5 ppm, corresponding to the five protons of the phenyl ring.

-

Methylene Protons (O-CH₂-Ph): A sharp singlet around 5.0-5.5 ppm.

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal around 160-170 ppm.

-

Aromatic & Indole Carbons: Multiple signals between 100-140 ppm.

-

Methylene Carbon (O-CH₂): A signal around 70 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the final compound.

Protocol: Reversed-Phase HPLC

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid). The acidic modifier ensures sharp peaks by keeping the carboxylic acid protonated.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm).

-

Analysis: A pure sample should yield a single major peak. Purity is calculated by integrating the peak area and is expressed as a percentage of the total area of all detected peaks.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a valuable building block. Its bifunctional nature allows for diverse synthetic elaborations.

Precursor for Bioactive Molecules

The carboxylic acid moiety is readily converted into amides, esters, or other functional groups, while the benzyloxy group protects the 7-hydroxy position. This dual functionality makes it an ideal starting point for constructing more complex molecules. For instance, related (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been investigated as potent and centrally available S1P1 functional antagonists for potential use in treating autoimmune diseases like multiple sclerosis.[7]

Caption: Synthetic utility of the target compound.

Role in Herbicide Development

The broader class of indole-3-carboxylic acid derivatives has been explored as potential herbicides.[8][9] These compounds can mimic natural plant auxins, hormones that regulate growth. By designing synthetic analogues, researchers can create molecules that disrupt these pathways, leading to targeted plant growth inhibition. The structural features of this compound make it a candidate for derivatization in such agrochemical discovery programs.

Safety and Handling

According to safety data, this compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area or fume hood.[5]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular weight of 267.28 g/mol and well-defined structure provide a reliable foundation for complex molecular design. The established synthetic routes and clear analytical methodologies for its characterization enable its consistent production and quality control. As a versatile intermediate, it offers multiple avenues for chemical modification, paving the way for the discovery of novel therapeutics, agrochemicals, and other high-value chemical entities. This guide has outlined the core technical knowledge required to effectively synthesize, characterize, and utilize this valuable chemical building block.

References

-

BuyersGuideChem. (n.d.). 7-Benzyloxy-3-(hydroxymethyl)indole, N-boc protected. Retrieved January 12, 2026, from [Link]

-

Acros Pharmatech. (n.d.). 7-(Benzyloxy)-1H-indole-3-carboxylic acid. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 7-(benzyloxy)-1H-indole-2-carboxylic acid. Retrieved January 12, 2026, from [Link]

-

Scott, J. D., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(8), 929-934. Available from: [Link]

-

PubChemLite. (n.d.). This compound (C16H13NO3). Retrieved January 12, 2026, from [Link]

-

Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. Available from: [Link]

- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

-

Deadman, B. J., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2628-2636. Available from: [Link]

-